molecular formula C11H8FNO3S B2372222 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219581-80-2

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2372222
CAS No.: 1219581-80-2
M. Wt: 253.25
InChI Key: YISGZROOGUBHCA-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2-fluorophenol with 2-bromo-4-methylthiazole in the presence of a base, followed by carboxylation of the resulting intermediate . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(2-Bromophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

2-(2-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISGZROOGUBHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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